![molecular formula C13H13NO4 B2445527 2-(1-methyl-1H-indol-3-yl)succinic acid CAS No. 92029-66-8](/img/structure/B2445527.png)
2-(1-methyl-1H-indol-3-yl)succinic acid
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Overview
Description
2-(1-methyl-1H-indol-3-yl)succinic acid, also known as tryptamine-3-succinic acid, is a chemical compound. It belongs to the class of organic compounds known as indole-3-acetic acid derivatives .
Molecular Structure Analysis
The molecular formula of 2-(1-methyl-1H-indol-3-yl)succinic acid is C13H13NO4. The molecular weight is 247.25.
Scientific Research Applications
DNA Intercalation
2-(1-methyl-1H-indol-3-yl)succinic acid: (MIAM) has been investigated as a DNA-intercalator. Intercalators are molecules that insert themselves between DNA base pairs, affecting DNA structure and function. MIAM’s ability to intercalate with DNA makes it relevant for understanding DNA-protein interactions and potential therapeutic applications .
Antiviral Activity
MIAM exhibits antiviral properties. For instance:
- Coxsackie B4 Virus : 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole showed potent antiviral activity against Coxsackie B4 virus .
Molecular Docking Studies
Substituted indoles, including MIAM, have been studied for their binding affinity to long RSH proteins. Molecular docking studies using proteins like Rel Mtb (from Mycobacterium tuberculosis) and Rel Seq (from Streptococcus equisimilis) provide insights into their potential therapeutic targets .
Plant Hormone Analog
Indole-3-acetic acid (IAA), a plant hormone, is produced by the degradation of tryptophan in higher plants. MIAM’s structural similarity to IAA suggests its potential role as an analog in plant signaling pathways .
Crystallography
MIAM can form colorless crystals suitable for X-ray diffraction studies. Researchers have obtained these crystals from MIAM solutions, enabling detailed structural analysis .
Broad-Spectrum Biological Activities
Indole derivatives, including MIAM, exhibit diverse biological effects such as anti-inflammatory, antioxidant, and antimicrobial activities. Their broad-spectrum potential warrants further exploration for therapeutic applications .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . Some indole derivatives have shown inhibitory activity against Bcl-2 and Mcl-1 proteins, which play crucial roles in cell survival and apoptosis .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and van der waals forces . These interactions can lead to changes in the function of the target proteins, potentially influencing cellular processes such as cell growth and death .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to a broad range of downstream effects.
Result of Action
Indole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(1-methylindol-3-yl)butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-14-7-10(8-4-2-3-5-11(8)14)9(13(17)18)6-12(15)16/h2-5,7,9H,6H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEBCRUNWSUUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)succinic acid |
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